molecular formula C7H4BrF2NO2 B2884920 3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene CAS No. 2092001-02-8

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene

Cat. No.: B2884920
CAS No.: 2092001-02-8
M. Wt: 252.015
InChI Key: GSGTXUYQPURQII-UHFFFAOYSA-N
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Description

3-Bromo-1,4-difluoro-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.02 . It is a solid or semi-solid or liquid substance that is used in organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrF2NO2/c1-3-5(11(12)13)2-4(9)7(10)6(3)8/h2H,1H3 . This indicates that the molecule consists of a benzene ring with bromo, difluoro, methyl, and nitro substituents.


Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid at room temperature .

Scientific Research Applications

Charge Transfer Complexes in Solar Cells

Formation of Charge Transfer Complexes in Polymer Solar Cells : A study introduced a similar compound, 1-Bromo-4-Nitrobenzene, to the active layer of polymer solar cells, demonstrating significant improvement in device performance. The addition of this compound was shown to enhance power conversion efficiency (PCE) by more than 57% through improved excitonic dissociation and reduced excitonic recombination, highlighting the potential of bromo-nitrobenzene derivatives in enhancing solar cell efficiency (Fu et al., 2015).

Electrophilic Aromatic Substitution

Electrophilic Bromination Using Barium Tetrafluorobromate (III) : Research on electrophilic bromination of nitrobenzene with Ba(BrF4)2 resulted in the formation of pure 3-bromo-nitrotoluene under catalyst-free conditions, indicating the potential of halogenated compounds in synthesizing specific aromatic bromination products (Sobolev et al., 2014).

Functionalization of Carbon Surfaces

Chemical Functionalization of Glassy Carbon Electrodes : A study on the functionalization of glassy carbon with diazonium salts, including 4-bromobenzene derivatives, explored their use in modifying electrode surfaces for enhanced electrochemical properties. This demonstrates the utility of bromo-nitrobenzene derivatives in materials science and electrochemistry (Actis et al., 2008).

Biotransformation and Environmental Impact

Biotransformation of Roxarsone by Clostridium Species : While focusing on 3-nitro-4-hydroxybenzene arsonic acid, this study highlights the microbial biotransformation capabilities that could be relevant in understanding the environmental fate and transformation of complex nitrobenzene derivatives (Stolz et al., 2007).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-bromo-1,4-difluoro-2-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c1-3-4(9)2-5(11(12)13)7(10)6(3)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGTXUYQPURQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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